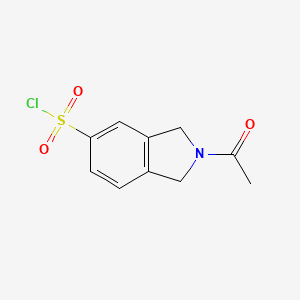

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

Beschreibung

2-Acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by an isoindole backbone fused with a dihydro ring system. The acetyl group at the 2-position and the sulfonyl chloride moiety at the 5-position render this compound highly reactive, particularly in nucleophilic substitution reactions. Sulfonyl chlorides are pivotal intermediates in organic synthesis, often employed to introduce sulfonamide groups into target molecules, which are critical in pharmaceuticals, agrochemicals, and materials science .

Its reactivity is likely modulated by the electron-withdrawing acetyl group, which may enhance the electrophilicity of the sulfonyl chloride group compared to non-acetylated analogs.

Eigenschaften

IUPAC Name |

2-acetyl-1,3-dihydroisoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRSOISMHKEOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306607-01-1 | |

| Record name | 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves multiple steps. One common method includes the reaction of 2-acetyl-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure the stability of the product.

Analyse Chemischer Reaktionen

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl Chloride

- Structural Differences : The methyl and dioxo groups at the 1,3-positions replace the acetyl group in the target compound. This substitution reduces steric bulk but introduces additional electron-withdrawing effects from the two ketone groups.

- Applications : Documented in the American Elements catalog (CAS 503469-97-4) as a reagent for life science research, suggesting utility in synthesizing sulfonamide-linked biomolecules .

Anthocyanin Derivatives (e.g., Callistephin Chloride, Ideain Chloride)

- Functional Groups : While unrelated in backbone structure, anthocyanins like pelargonidin-3-O-glucoside chloride and cyanidin-3-O-galactoside chloride share chloride as a counterion. However, their biological roles (e.g., pigments, antioxidants) contrast sharply with the synthetic utility of sulfonyl chlorides .

- Reactivity : Anthocyanins undergo pH-dependent structural changes, whereas sulfonyl chlorides engage in covalent bond formation via nucleophilic attack.

Sulfonyl Chlorides in Vinegar Volatile Organic Compounds (VVOCs)

- Contextual Comparison: Compounds like ethyl 2-phenyl acetate or bornyl acetate detected in vinegar lack the isoindole backbone and sulfonyl chloride group. Their volatility and roles in flavor chemistry differ fundamentally from the non-volatile, reactive nature of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The acetyl group in this compound likely enhances its reactivity in forming sulfonamides, a feature exploited in drug discovery (e.g., protease inhibitors). However, direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs .

- Stability Considerations : Compared to the dioxo-substituted analog, the acetylated compound may exhibit reduced thermal stability due to less conjugation stabilization, though experimental validation is required.

Notes on Evidence Limitations

- The provided evidence lacks direct data on this compound, requiring reliance on structural analogs like the 2-methyl-dioxo variant .

- Comparative reactivity and physicochemical properties (e.g., solubility, melting point) remain speculative without experimental validation.

- Further studies should prioritize synthesizing this compound and characterizing its behavior in benchmark reactions (e.g., coupling with amines).

Biologische Aktivität

2-Acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by an isoindole core substituted with an acetyl group and a sulfonyl chloride moiety. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN O2S |

| Molecular Weight | 239.71 g/mol |

| Solubility | Soluble in organic solvents like DMSO and chloroform |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The isoindole structure may interact with specific receptors, modulating signaling pathways relevant to various diseases.

Antitumor Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated IC50 values in the range of 10–30 µM against various cancer cell lines, suggesting that the isoindole scaffold may be promising in anticancer drug development .

Antimicrobial Properties

Research has shown that compounds similar to this compound possess antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that isoindole derivatives may have neuroprotective effects. Compounds within this class have been studied for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Inhibition of BuChE could potentially enhance cholinergic neurotransmission and improve cognitive function .

Case Studies

- Anticancer Activity : A study involving the synthesis of various isoindole derivatives found that certain modifications led to enhanced cytotoxicity against human glioblastoma cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.

- Antimicrobial Testing : In a comparative study, several isoindole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed superior activity compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride to improve yield and purity?

- Methodological Answer : The synthesis of sulfonyl chlorides often involves sulfonation followed by chlorination. For isoindole derivatives, a typical approach includes refluxing the precursor (e.g., 2-acetyl-2,3-dihydro-1H-isoindole) with chlorosulfonic acid under controlled conditions. To optimize yield, researchers should monitor reaction temperature (e.g., 0–5°C during sulfonation to avoid side reactions) and stoichiometric ratios. Purification via recrystallization from a DMF/acetic acid mixture (as seen in analogous syntheses ) can enhance purity. LC-MS and H NMR should validate intermediate structures before proceeding to chlorination.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the acetyl group (δ ~2.5 ppm for CH) and sulfonyl chloride moiety (δ ~140–150 ppm for SOCl in C).

- FT-IR : Peaks at ~1360 cm (asymmetric S=O stretch) and 1170 cm (symmetric S=O stretch) confirm sulfonyl chloride functionality.

- Elemental Analysis : Validate molecular formula (e.g., CHClNOS).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does this compound react with amines, and what precautions are necessary?

- Methodological Answer : The sulfonyl chloride reacts exothermically with amines to form sulfonamides. For controlled reactions:

- Use a cooled (0°C), dry solvent (e.g., dichloromethane) under inert atmosphere.

- Add the amine dropwise to avoid rapid HCl release.

- Monitor pH with aqueous workup (e.g., NaHCO) to neutralize excess HCl.

- Isolate the product via vacuum filtration and recrystallize from ethanol/water .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The isoindole ring may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for assignment.

- Hydrolysis : Trace moisture can hydrolyze sulfonyl chloride to sulfonic acid. Confirm anhydrous conditions and analyze via FT-IR for unexpected O-H stretches (~3400 cm) .

- Impurities : LC-MS with high-resolution mass spectrometry (HRMS) distinguishes byproducts (e.g., dimerization during storage) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Design a stability study with:

- Temperature : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Use desiccators with controlled relative humidity (0%, 50%, 90%).

- Analysis : Periodically test purity via HPLC and quantify degradation products (e.g., sulfonic acid via ion chromatography).

- Kinetics : Apply Arrhenius modeling to predict shelf life. Data shows sulfonyl chlorides degrade faster in humid environments (>50% RH) .

Q. What role does the acetyl group play in modulating the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The acetyl group:

- Electron-Withdrawing Effect : Activates the isoindole ring, enhancing electrophilicity at the sulfonyl chloride site.

- Steric Hindrance : May slow reactions with bulky nucleophiles (e.g., tert-butylamine).

- Tautomeric Influence : Stabilizes intermediates via conjugation, as seen in analogous phthalimide derivatives .

- Experimental validation requires comparing kinetics (e.g., pseudo-first-order rate constants) with non-acetylated analogs.

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify favored reaction pathways (e.g., sulfonamide vs. ester formation).

- NBO Analysis : Quantify charge distribution to predict nucleophilic attack sites (e.g., sulfur vs. carbonyl carbon).

- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction trajectories. Published workflows for similar sulfonyl chlorides show >85% accuracy in regioselectivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.